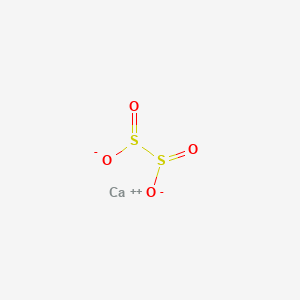

Calcium dithionite

Description

Propriétés

Numéro CAS |

15512-36-4 |

|---|---|

Formule moléculaire |

CaO4S2 |

Poids moléculaire |

168.2 g/mol |

InChI |

InChI=1S/Ca.H2O4S2/c;1-5(2)6(3)4/h;(H,1,2)(H,3,4)/q+2;/p-2 |

Clé InChI |

CPMVCRMQKZREQQ-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)S(=O)[O-].[Ca+2] |

SMILES canonique |

[O-]S(=O)S(=O)[O-].[Ca+2] |

Color/Form |

Colorless or slightly yellow colored liquid |

Autres numéros CAS |

15512-36-4 |

Description physique |

Calcium dithionite appears as a colorless or slightly yellow colored liquid with a strong sulfur odor. It is corrosive to skin and eyes and may be toxic by ingestion or inhalation. |

Origine du produit |

United States |

Foundational & Exploratory

Calcium Dithionite: A Technical Overview of Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium dithionite (CaS₂O₄), also known as calcium hydrosulfite, is an inorganic compound with significant reducing properties. While less common in literature than its sodium counterpart, its chemical reactivity suggests potential applications in various synthetic and industrial processes. This technical guide provides a summary of the available information on the chemical synthesis and properties of this compound, with a focus on its characteristics relevant to research and development. It is important to note that while general information is available, specific quantitative data and detailed experimental protocols for this compound are not extensively documented in readily accessible scientific literature.

Chemical Properties and Identification

This compound is the calcium salt of dithionous acid.[1] It is recognized as a strong reducing agent and is classified as a spontaneously combustible material.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | CaS₂O₄ | [1] |

| Molecular Weight | 168.21 g/mol | [2] |

| CAS Number | 15512-36-4 | [1] |

| Appearance | Colorless or slightly yellow liquid | [1] |

| Odor | Strong sulfur odor | [1] |

Chemical Synthesis

A plausible, though not explicitly documented, route for the synthesis of this compound could be adapted from these methods, likely involving the reaction of a calcium salt with a dithionite precursor or through a metathesis reaction. One patent mentions the use of this compound as part of a list of inorganic reducing agents, but does not provide its synthesis.[5] Another source describes the synthesis of calcium bisulfite by reacting sulfur dioxide with a slurry of calcium hydroxide, a reaction that could potentially be a starting point for further reduction to dithionite.[6]

Physical and Chemical Properties

Much of the specific quantitative physical data for this compound is not available in common chemical databases. The information below is a summary of what is currently documented.

Table of Physical and Chemical Properties

| Property | Value | Source(s) |

| Solubility | Data unavailable | - |

| Density | Data unavailable | - |

| Melting Point | Decomposes on heating | [7] |

| Boiling Point | Data unavailable | - |

| Flash Point | Data unavailable | - |

| Autoignition Temperature | Data unavailable | - |

Reactivity and Stability

This compound is a reactive compound with notable hazards.

-

Reaction with Water: It undergoes a self-accelerating hydrolysis reaction upon contact with water, producing thiosulfate and bisulfite compounds, and generating heat.[1]

-

Reaction with Air: As a pyrophoric substance, it may ignite on contact with moist air.[1]

-

Reaction with Oxidizing Agents: It reacts, potentially violently, with oxidizing agents, which can generate significant heat and may lead to flammable or combustible products.[1]

-

Decomposition: While a specific decomposition temperature is not cited, it is known to decompose upon heating.[7] In the absence of air, sodium dithionite decomposes above 150°C to sodium sulfite, sodium thiosulfate, and sulfur dioxide.[4] A similar decomposition pathway can be expected for the calcium salt.

Hydrolysis Pathway

The hydrolysis of the dithionite ion is a key reaction. The generally accepted pathway in an aqueous solution involves disproportionation.

Caption: Dithionite ion hydrolysis pathway.

Potential Applications in Research and Drug Development

While specific applications of this compound in drug development are not well-documented, the known reactivity of dithionites, particularly sodium dithionite, can provide insight into its potential uses. Dithionites are versatile reducing agents in organic synthesis.[8][9]

Reduction of Nitro Compounds

A primary application of sodium dithionite in organic synthesis is the chemoselective reduction of nitroarenes to their corresponding primary amines.[9][10] This transformation is a fundamental step in the synthesis of many pharmaceuticals. The reaction is typically carried out under mild conditions and can tolerate a variety of other functional groups.[10]

General Workflow for Nitro Group Reduction

The following diagram illustrates a generalized workflow for the reduction of a nitro compound using a dithionite salt, which could be applicable to this compound.

Caption: Experimental workflow for nitro reduction.

Safety and Handling

This compound is a hazardous substance that requires careful handling.

-

Flammability: It is a spontaneously combustible material.[2]

-

Reactivity: It reacts with water and moist air, and with oxidizing agents.[1] Contact with acids can liberate toxic sulfur dioxide gas.

-

Health Hazards: It is corrosive to the skin and eyes and may be toxic if inhaled or ingested.[1]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are essential when handling this compound.

Conclusion

This compound is a strong reducing agent with potential utility in chemical synthesis. However, a comprehensive understanding of its properties is limited by the lack of detailed experimental data in the public domain. While its reactivity can be inferred from the behavior of other dithionite salts, further research is needed to fully characterize its physical properties, develop specific synthesis protocols, and explore its applications, particularly in the field of drug development. Researchers interested in this compound should proceed with caution, paying close attention to its hazardous nature.

References

- 1. This compound | CaS2O4 | CID 9793941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry-chemists.com [chemistry-chemists.com]

- 3. nationalacademies.org [nationalacademies.org]

- 4. Sodium dithionite - Wikipedia [en.wikipedia.org]

- 5. US9044525B2 - Polyacrylic acid (salt)-based water absorbent resin powder and method for producing the same - Google Patents [patents.google.com]

- 6. Calcium bisulfite | 13780-03-5 | Benchchem [benchchem.com]

- 7. vdoc.pub [vdoc.pub]

- 8. nbinno.com [nbinno.com]

- 9. marketpublishers.com [marketpublishers.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Calcium Dithionite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of calcium dithionite (CaS₂O₄). Due to the limited availability of specific crystallographic data for this compound, this guide leverages detailed structural information from analogous dithionite salts, primarily sodium dithionite, to describe the geometry and bonding of the dithionite anion (S₂O₄²⁻). The document outlines plausible synthetic routes, summarizes key structural and spectroscopic data, and provides detailed experimental protocols for relevant characterization techniques. This guide is intended to be a valuable resource for researchers and professionals working with dithionite compounds.

Introduction

This compound, also known as calcium hydrosulfite, is an inorganic compound with the chemical formula CaS₂O₄.[1] It is the calcium salt of dithionous acid. Dithionites are widely recognized as powerful reducing agents and find applications in various industrial processes, including bleaching and dyeing.[2] Understanding the molecular structure and bonding of this compound is crucial for elucidating its reactivity and for the development of new applications. This guide provides an in-depth analysis of its structural characteristics, drawing upon available data for the dithionite anion.

Synthesis of this compound

A two-step conceptual process is outlined below:

-

Formation of Zinc Dithionite: An aqueous slurry of zinc dust is reacted with sulfur dioxide to produce zinc dithionite (ZnS₂O₄).[3]

-

Zn + 2SO₂ → ZnS₂O₄[3]

-

-

Metathesis Reaction: The resulting zinc dithionite solution is then treated with a calcium salt, such as calcium hydroxide or calcium carbonate, to precipitate zinc hydroxide or carbonate and leave this compound in the solution.

-

ZnS₂O₄ + Ca(OH)₂ → CaS₂O₄ + Zn(OH)₂

-

It is important to note that dithionite solutions are unstable and can decompose, particularly in acidic conditions.[4] Therefore, careful control of pH and temperature would be critical in any synthetic procedure.

Molecular Structure and Bonding

Direct crystallographic data for this compound is not available in the current scientific literature. However, the structure of the dithionite anion (S₂O₄²⁻) has been extensively studied through X-ray crystallography of its sodium salt, Na₂S₂O₄.[4]

The Dithionite Anion (S₂O₄²⁻)

The dithionite anion possesses C₂ symmetry.[4] It can be visualized as two SO₂⁻ radical anions joined by a sulfur-sulfur bond.[4]

Key Structural Features:

-

S-S Bond: The most remarkable feature of the dithionite anion is its unusually long and weak sulfur-sulfur bond. The S-S bond length is approximately 239 pm, which is significantly longer than a typical S-S single bond (around 208 pm).[4] This elongated bond is attributed to electrostatic repulsion between the formally negatively charged SO₂ units.[5]

-

Conformation: In the anhydrous sodium salt, the dithionite anion adopts an almost eclipsed conformation with a small O-S-S-O torsional angle of about 16 degrees.[4] In the dihydrated form (Na₂S₂O₄·2H₂O), the anion has a gauche conformation with a larger torsional angle of 56 degrees.[4]

-

S-O Bonds: The sulfur-oxygen bonds have lengths and characteristics indicative of partial double bond character.

-

Geometry: Each sulfur atom is in a trigonal pyramidal geometry, consistent with the presence of a lone pair of electrons on each sulfur.[2]

The weakness of the S-S bond is a key factor in the chemistry of the dithionite ion, leading to its dissociation into the [SO₂]⁻ radical anion in solution, which has been confirmed by EPR spectroscopy.[4]

The Role of the Calcium Cation (Ca²⁺)

In solid this compound, the Ca²⁺ cations would be arranged in a crystal lattice with the S₂O₄²⁻ anions. The electrostatic interactions between the divalent calcium cations and the divalent dithionite anions would dictate the overall crystal packing. It is expected that the calcium ions would coordinate with the oxygen atoms of the dithionite anions. The precise coordination geometry and the resulting crystal structure can only be definitively determined through X-ray diffraction analysis of a single crystal of this compound.

Spectroscopic Properties: Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules and can provide valuable information about the structure and bonding of the dithionite ion.

The Raman spectrum of the dithionite ion is characterized by several key vibrational modes. The most intense and diagnostically important peak is the S-S stretching vibration.

Table 1: Vibrational Modes of the Dithionite Anion

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ν(S-S) | ~261 | Symmetric S-S stretching |

| δ(SO₂) | ~513 | SO₂ wagging |

| νs(SO₂) | ~929, 1005, 1030 | Symmetric SO₂ stretching |

| νas(SO₂) | ~1054, 1072 | Asymmetric SO₂ stretching |

| τ(SO₂) | ~350 | SO₂ twisting |

Data is based on studies of sodium dithionite.[6]

The presence of the calcium cation in this compound may cause slight shifts in the positions of these vibrational bands compared to the sodium salt due to differences in crystal packing and cation-anion interactions.

Experimental Protocols

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.[7]

Methodology:

-

Crystal Growth: The first and often most challenging step is to grow a single crystal of this compound of suitable size (typically >0.1 mm in all dimensions) and quality.[7] This can be achieved by slow evaporation of a saturated solution or by slow cooling of a supersaturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[6] As the crystal is rotated, a diffraction pattern of spots (reflections) is produced.[7] The intensities and positions of these reflections are recorded by a detector.[7]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The arrangement of atoms within the crystal is then determined using computational methods to solve the phase problem. The resulting structural model is then refined to achieve the best possible fit with the experimental data.[7]

Raman Spectroscopy

Raman spectroscopy is used to study the vibrational modes of a molecule.[8]

Methodology:

-

Sample Preparation: A solid sample of this compound is placed in a suitable holder, such as a vial or on a microscope slide.[9]

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm) is used.[9] The laser is focused on the sample.

-

Data Acquisition: The scattered light from the sample is collected and passed through a spectrometer to separate the different wavelengths. The intensity of the Raman scattered light is measured as a function of the Raman shift (in cm⁻¹), which corresponds to the vibrational frequencies of the molecule.[2]

-

Data Analysis: The resulting Raman spectrum is analyzed to identify the characteristic vibrational modes of the dithionite anion.

Data Presentation

Table 2: Summary of Molecular Properties of this compound

| Property | Value | Reference |

| Chemical Formula | CaS₂O₄ | [1] |

| Molecular Weight | 168.2 g/mol | [1] |

| CAS Number | 15512-36-4 | |

| Appearance | Colorless or slightly yellow liquid with a strong sulfur odor | [1] |

Table 3: Structural Parameters of the Dithionite Anion (from Na₂S₂O₄)

| Parameter | Value | Reference |

| S-S Bond Length | ~239 pm | [4] |

| O-S-S-O Torsional Angle (anhydrous) | ~16° | [4] |

| O-S-S-O Torsional Angle (dihydrate) | ~56° | [4] |

| Symmetry | C₂ | [4] |

Visualizations

Caption: Conceptual workflow for the synthesis of this compound.

Caption: Ball-and-stick model of the dithionite anion.

Conclusion

While specific experimental data for this compound remains scarce, a comprehensive understanding of its molecular structure and bonding can be inferred from the well-characterized dithionite anion. The defining feature is the long and labile S-S bond, which governs its reducing properties. This technical guide has synthesized the available information on the structure, bonding, and spectroscopy of the dithionite moiety and has provided a framework for its synthesis and characterization. Further experimental work, particularly single-crystal X-ray diffraction of this compound, is necessary to fully elucidate its solid-state structure and the role of the calcium cation in its crystal lattice.

References

- 1. This compound | CaS2O4 | CID 9793941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. benchchem.com [benchchem.com]

- 4. CALCIUM BISULFITE - Ataman Kimya [atamanchemicals.com]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Differentiation of inorganic salts using Raman spectroscopy | Metrohm [metrohm.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Calcium Dithionite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium dithionite (CaS₂O₄), also known as calcium hydrosulfite, is an inorganic compound with notable reducing properties. This guide provides a comprehensive overview of its known physical and chemical characteristics. Due to a significant lack of specific experimental data for this compound in publicly available literature, this document also draws upon the more extensively studied properties of other dithionite salts, particularly sodium dithionite, to provide a broader understanding of its expected behavior. This guide summarizes available quantitative data, outlines general experimental protocols, and presents key chemical pathways and experimental workflows through detailed diagrams.

Physical Characteristics

Specific quantitative physical properties for this compound are largely unavailable in the current scientific literature.[1][2] The available qualitative and computed data are summarized below. For comparative purposes, some properties of the more common sodium dithionite are included.

Table 1: Physical Properties of Dithionite Salts

| Property | This compound | Sodium Dithionite (Anhydrous) |

| Molecular Formula | CaS₂O₄[3] | Na₂S₂O₄[4] |

| Molecular Weight | 168.2 g/mol [3] | 174.1 g/mol [5] |

| Appearance | Colorless or slightly yellow colored liquid with a strong sulfur odor.[1][3][6] | White to grayish-white granular powder with a faint sulfurous odor.[4] |

| Density | Data unavailable[1][2][7] | 2.19 g/cm³[4] |

| Melting Point | Data unavailable[1][2] | Decomposes[8] |

| Boiling Point | Data unavailable[1][2] | Decomposes[8] |

| Solubility in Water | Data unavailable[1][2] | 18.2 g/100 mL at 20 °C[8] |

| Vapor Pressure | Data unavailable[1][2] | Not applicable[5] |

Chemical Characteristics

This compound is a potent reducing agent and exhibits high reactivity, particularly with water and oxidizing agents.[1] It is classified as a spontaneously combustible and water-reactive material.[1][3]

Decomposition

Dithionite salts are unstable, especially in aqueous solutions. The decomposition of this compound is a self-accelerating hydrolysis reaction that produces thiosulfate and bisulfite compounds, accompanied by the generation of heat.[1][9] In acidic conditions, this decomposition is significantly accelerated.[10] When spilled in water, the gases hydrogen sulfide (H₂S) and sulfur dioxide (SO₂) can be produced.[3]

The decomposition of anhydrous sodium dithionite in the absence of air above 150 °C yields sodium sulfite, sodium thiosulfate, sulfur dioxide, and a small amount of sulfur.[11] In the presence of air, it decomposes above 90 °C to sodium sulfate and sulfur dioxide.[11]

Redox Reactions

As a strong reducing agent, this compound reacts violently with oxidizing agents, which can generate significant heat and potentially flammable or combustible products.[1][9]

Experimental Protocols

General Synthesis of Dithionite Salts

The industrial production of dithionite salts typically involves the reduction of sulfur dioxide. A common method for producing sodium dithionite uses zinc powder in a two-step process.[11] A similar approach could theoretically be adapted for the synthesis of this compound.

Reaction Steps:

-

Reduction of Sulfur Dioxide: 2 SO₂ + Zn → ZnS₂O₄

-

Metathesis with a Calcium Salt: ZnS₂O₄ + Ca(OH)₂ → CaS₂O₄ + Zn(OH)₂

A method for preparing sodium dithionite from sodium formate and sulfur dioxide under atmospheric conditions has also been described, which could potentially be adapted.[12]

General Purification Method

A method for preparing analytically pure sodium dithionite involves recrystallization from a 0.1 M NaOH-methanol solution under anaerobic conditions.[13] This procedure could serve as a starting point for developing a purification protocol for this compound, with adjustments made for the specific solubility and stability of the calcium salt.

General Analytical Methods

The quantification of dithionite in a sample can be challenging due to its instability. Several methods have been developed for sodium dithionite, which could be adapted for this compound.

-

Iodometric Titration: This is a common method for determining the concentration of dithionite. The dithionite is reacted with an excess of iodine, and the remaining iodine is then back-titrated with a standard thiosulfate solution.[14]

-

Titration with Potassium Hexacyanoferrate(III): Dithionite can be titrated with potassium hexacyanoferrate(III) using a methylene blue indicator.[9]

-

Ion Chromatography: This technique can be used for the rapid quantification of dithionite and its decomposition products.[14][15]

-

Spectrophotometry: A spectrophotometric method based on the decreasing absorbance of a copper sulfate solution has been developed for the determination of sodium hydrosulfite.[14]

Safety and Handling

This compound is a hazardous substance that requires careful handling.

-

Hazards: It is corrosive to the skin and eyes and may be toxic by ingestion or inhalation.[3][6] It is a flammable material that may ignite on contact with air or moisture.[1][3] Fire will produce irritating, corrosive, and/or toxic gases.[3][6]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[2]

-

Storage: Store in a cool, dry place away from water, moisture, and oxidizing agents.[4]

-

Spills: In case of a small spill, it may be possible to dissolve the material in a large excess of water for disposal, but this should be done with caution due to its reactivity with water.[3] For larger spills, cover with dry earth, sand, or other non-combustible material.[3]

Applications and Biological Relevance

Information on the specific applications and biological relevance of this compound is limited. It has been noted for its ability to generate hydroxyl radicals from hydrogen peroxide.[14] There is also mention of its potential use in the preparation of bio-based nanomaterials and as a cathode material for lithium-sulfur batteries.[14] No specific signaling pathways or detailed biological activities involving this compound have been documented in the reviewed literature.

Conclusion

This compound is a highly reactive reducing agent with limited available data on its specific physical and chemical properties. Much of the understanding of its chemistry is inferred from the more thoroughly studied sodium dithionite. The instability of dithionite salts, particularly in aqueous solutions, presents challenges for their handling, analysis, and application. Further research is needed to fully characterize the properties of this compound to enable its safe and effective use in scientific and industrial applications.

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound | CaS2O4 | CID 9793941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. beaufort.tricare.mil [beaufort.tricare.mil]

- 6. This compound | 15512-36-4 [amp.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. americanelements.com [americanelements.com]

- 9. Titrimetric determination of sodium dithionite with potassium hexacyanoferrate(III) as reagent and methylene blue as indicator | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Sodium dithionite - Wikipedia [en.wikipedia.org]

- 12. Two OTC prep's of dithionite salts. , Hive Chemistry Discourse [chemistry.mdma.ch]

- 13. A method for preparing analytically pure sodium dithionite. Dithionite quality and observed nitrogenase-specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simple Method for Determination of Sodium Hydrosulfite by Spectrophotometric Technique | Burapha Science Journal [scijournal.buu.ac.th]

- 15. researchgate.net [researchgate.net]

Calcium dithionite CAS number 15512-36-4

An In-depth Technical Guide to Calcium Dithionite (CAS Number 15512-36-4) for Researchers and Drug Development Professionals

Disclaimer: The following technical guide on this compound (CAS 15512-36-4) has been compiled from available scientific literature and safety data. It is important to note that while comprehensive information exists for dithionite salts in general, particularly sodium dithionite, specific research on the applications of this compound in drug development is limited. Therefore, some sections of this guide infer potential applications and experimental considerations from the well-established chemistry of the dithionite anion. All experimental work should be preceded by a thorough risk assessment and validation.

Introduction

This compound, also known as calcium hydrosulfite, is an inorganic salt with the chemical formula CaS₂O₄. It is a powerful reducing agent, a property that underpins its existing and potential applications across various scientific and industrial domains. For researchers, scientists, and drug development professionals, understanding the fundamental chemistry, reactivity, and handling of this compound is crucial for exploring its potential utility in areas such as drug synthesis, formulation of oxygen-sensitive drugs, and novel drug delivery systems. This guide provides a comprehensive overview of the technical data available for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 15512-36-4 |

| Molecular Formula | CaS₂O₄ |

| Molecular Weight | 168.20 g/mol [1][2] |

| Appearance | Colorless or slightly yellow colored liquid with a strong sulfur odor.[1][3] |

| Synonyms | Calcium hydrosulfite, Dithionous acid, calcium salt (1:1)[1] |

| Reactivity | Strong reducing agent; pyrophoric; water-reactive.[4] |

| Solubility | While specific data for this compound is not readily available, dithionite salts are generally soluble in water. |

| Decomposition | Decomposes in the presence of water and/or heat.[3][5] |

Synthesis of this compound

While specific, detailed laboratory-scale synthesis protocols for this compound are not widely published, its preparation can be inferred from the industrial processes used for sodium dithionite. A common method involves the reduction of sulfur dioxide. One potential route could be the "formate process," where a calcium salt is used instead of a sodium salt.

Conceptual Synthesis via the Formate Process:

This process would involve reacting calcium formate with sulfur dioxide and a base in an aqueous solution. The overall reaction can be conceptualized as:

Ca(HCOO)₂ + 2SO₂ + Ca(OH)₂ → 2CaS₂O₄ + 2H₂O + 2CO₂

Experimental Considerations:

-

Inert Atmosphere: Dithionites are highly sensitive to oxygen. All synthesis steps should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature Control: The reaction is exothermic, and temperature control is crucial to prevent the decomposition of the dithionite product.

-

pH Control: The stability of dithionite is pH-dependent, with greater stability in alkaline conditions.

-

Purification: The final product would likely require purification to remove unreacted starting materials and byproducts.

Reactivity and Decomposition

The utility and challenges of working with this compound stem from its reactivity, particularly its decomposition pathways.

Aqueous Decomposition

In aqueous solutions, dithionite undergoes decomposition, which is accelerated by acidic conditions, heat, and the presence of oxygen. The primary decomposition reaction in an aqueous environment is a disproportionation to thiosulfate and bisulfite[3][5]:

2S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2HSO₃⁻

dot

Caption: Aqueous decomposition of the dithionite anion.

Reaction with Oxygen

Dithionites are readily oxidized by atmospheric oxygen. This reaction is a key consideration for the handling and storage of this compound and also presents an opportunity for its use as an oxygen scavenger in pharmaceutical formulations.

Reducing Properties

This compound is a potent reducing agent. This property could be harnessed in organic synthesis for the reduction of various functional groups in the preparation of active pharmaceutical ingredients (APIs). For example, sodium dithionite is used for the reduction of nitro groups to amines.

Potential Applications in Drug Development

While specific examples are lacking for this compound, its chemical properties suggest several potential applications in the pharmaceutical field.

Oxygen Scavenger in Formulations

For oxygen-sensitive drugs, incorporating an oxygen scavenger into the packaging or the formulation itself can significantly improve stability and shelf-life. The rapid reaction of dithionite with oxygen makes it a candidate for this purpose.

dot

Caption: Role of this compound as an oxygen scavenger.

In Situ Generation of Sulfur Dioxide

The decomposition of dithionite produces sulfur dioxide (SO₂), a molecule with known biological activities. This compound could potentially be explored as a prodrug or in a delivery system for the controlled release of SO₂ for therapeutic purposes.

Reducing Agent in API Synthesis

The strong reducing power of this compound could be utilized in the synthesis of complex pharmaceutical molecules. Its use may offer alternative reaction pathways or improved yields compared to other reducing agents.

Experimental Protocols & Handling

Given the reactivity of this compound, strict adherence to safety protocols is mandatory.

General Handling and Storage

-

Inert Conditions: this compound should be handled and stored under a dry, inert atmosphere to prevent decomposition.

-

Moisture Prevention: Avoid contact with water or moist air, as this will lead to decomposition and the release of sulfur dioxide gas.

-

Temperature: Store in a cool, dry place away from heat sources.

-

Materials to Avoid: Avoid contact with oxidizing agents, acids, and combustible materials.

Analytical Quantification

Several methods can be adapted for the quantification of dithionite content, which is crucial for quality control and stability studies.

-

Iodometric Titration: This is a classic method for determining the concentration of reducing agents. The dithionite is titrated with a standardized iodine solution.

-

Ion Chromatography: This technique can be used to separate and quantify dithionite and its decomposition products (thiosulfate, bisulfite, and sulfate).

dot

Caption: General workflow for the analytical quantification of dithionite.

Safety and Toxicology

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE).

| Hazard | Description |

| Inhalation | May be toxic if inhaled. Decomposition can produce irritating and toxic gases (sulfur dioxide and hydrogen sulfide).[1] |

| Skin and Eye Contact | Corrosive to skin and eyes.[1][3] |

| Ingestion | May be toxic if ingested.[1][3] |

| Flammability | Flammable/combustible material. May ignite on contact with moist air or moisture.[3] |

Toxicological Data:

Conclusion and Future Perspectives

This compound is a reactive inorganic compound with potential, yet largely unexplored, applications in the pharmaceutical sciences. Its strong reducing properties and its ability to act as an oxygen scavenger are of particular interest. However, its instability and the lack of specific research in a drug development context are significant hurdles.

Future research should focus on:

-

Developing and optimizing synthesis and purification protocols for high-purity this compound.

-

Conducting comprehensive stability studies in various pharmaceutical-grade excipients and solvents.

-

Evaluating its efficacy as an oxygen scavenger for specific oxygen-labile drugs.

-

Investigating its potential in controlled drug delivery systems.

-

Performing detailed toxicological and biocompatibility studies to assess its safety profile for pharmaceutical applications.

Addressing these research gaps will be essential to unlock the potential of this compound for the next generation of pharmaceuticals.

References

Technical Guide: Solubility of Calcium Dithionite in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium dithionite is a strong reducing agent belonging to the class of dithionite salts. While these salts, particularly sodium dithionite, are highly soluble in water, their solubility in organic solvents is exceedingly low.[1] This characteristic is attributed to their ionic nature. This document summarizes the expected solubility of this compound in organic media, provides a detailed experimental workflow for its quantitative determination, and discusses the significant challenges posed by the compound's inherent instability.

Solubility Profile of Dithionite Salts

Quantitative solubility data for this compound in organic solvents is conspicuously absent from the literature. However, the behavior of sodium dithionite serves as a strong indicator. Main group metal dithionites, including sodium and presumably calcium salts, are reported to be almost insoluble in organic solvents.[1] In contrast, certain dithionite salts with large organic cations, such as tetraethylammonium dithionite ([(C₂H₅)₄N]₂S₂O₄), exhibit solubility in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[1]

This suggests that the solubility of this compound in common organic solvents is likely to be negligible. The high lattice energy of the ionic salt and the inability of most organic solvents to effectively solvate the Ca²⁺ and S₂O₄²⁻ ions are the primary reasons for this poor solubility.

Table 1: Qualitative Solubility Assessment of this compound in Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene | Insoluble | Lack of polarity to overcome the ionic lattice energy of the salt. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Very Sparingly Soluble to Insoluble | While polar, these solvents are generally poor at solvating small, hard cations like Ca²⁺. High polarity solvents like DMF may show minimal dissolution. |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble with Decomposition | May exhibit slight solubility due to hydrogen bonding, but dithionite is known to be unstable and reactive in protic media, leading to decomposition.[2][3] |

Experimental Protocol for Solubility Determination

The determination of this compound solubility is complicated by its instability. The compound is sensitive to air (oxygen) and moisture, undergoing rapid decomposition.[4][5] Therefore, all experimental procedures must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).

3.1 Materials and Equipment

-

This compound: Anhydrous, high purity.

-

Organic Solvents: Anhydrous, spectroscopic grade.

-

Inert Atmosphere Glovebox: With O₂ and H₂O levels below 1 ppm.

-

Analytical Balance: (± 0.01 mg).

-

Temperature-Controlled Shaker/Incubator.

-

Centrifuge: Gas-tight tubes compatible with organic solvents.

-

Syringes and Filters: Inert materials (e.g., PTFE), sub-micron pore size.

-

Analytical Instrumentation: UV-Vis Spectrophotometer, ICP-OES (Inductively Coupled Plasma - Optical Emission Spectrometry), or a method for titrating dithionite.

3.2 Gravimetric Method Workflow

The gravimetric method is a straightforward approach to determine solubility.

-

Preparation: All glassware and equipment must be rigorously dried in an oven and cooled under vacuum before being transferred into a glovebox.

-

Sample Preparation: Inside the glovebox, add an excess amount of this compound to a known volume (e.g., 10.0 mL) of the anhydrous organic solvent in a sealed, tared vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the suspension to equilibrate for an extended period (e.g., 24-48 hours) to ensure saturation. The system must be continuously agitated to facilitate dissolution.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for several hours for the excess solid to settle. For finely suspended particles, centrifuge the samples in gas-tight tubes.

-

Sample Extraction: Carefully extract a precise volume of the clear supernatant using a pre-weighed, gas-tight syringe fitted with a PTFE filter.

-

Solvent Evaporation: Dispense the filtered supernatant into a tared vial. Determine the weight of the solution transferred. Carefully evaporate the solvent under a gentle stream of inert gas or under vacuum at a controlled, low temperature.

-

Quantification: Once the solvent is fully evaporated, weigh the vial containing the dried solute residue. The difference in weight gives the mass of dissolved this compound.

-

Calculation: The solubility can be expressed in g/L or mol/L using the following formula: Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant withdrawn (L))

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Caption: General workflow for the gravimetric determination of this compound solubility.

Challenges and Considerations

-

Compound Instability: this compound is highly reactive. Any exposure to air or moisture will lead to rapid degradation, yielding inaccurate solubility measurements.[4][5] The decomposition products may themselves have some solubility, further confounding results.

-

Analytical Methods: Alternative analytical methods can be used for quantification. For instance, the concentration of calcium in the saturated solution can be determined by ICP-OES. Alternatively, the dithionite concentration can be measured by redox titration or UV-Vis spectroscopy, though this requires careful calibration and validation due to potential interference from decomposition products.

-

Safety: Dithionite salts can be flammable and may ignite on contact with moisture.[4][5] They are also strong reducing agents. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.

References

- 1. worldscientific.com [worldscientific.com]

- 2. Sodium Dithionite | Na2S2O4 | CID 24489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium dithionite - Wikipedia [en.wikipedia.org]

- 4. This compound | CaS2O4 | CID 9793941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Stability and Decomposition Pathways of Calcium Dithionite

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the stability and decomposition of sodium dithionite. In contrast, specific research on calcium dithionite is sparse. This guide primarily leverages the comprehensive data available for sodium dithionite to infer the behavior of the dithionite ion (S₂O₄²⁻), which is the active chemical species. The influence of the cation (Ca²⁺ vs. Na⁺) is generally considered to be minor in solution, but it is a factor to consider in solid-state stability and specific reaction environments.

Executive Summary

This compound (CaS₂O₄), a salt of dithionous acid, is a potent reducing agent. Its utility is often limited by its inherent instability, particularly in aqueous solutions. The decomposition of the dithionite ion is a complex process influenced by several factors, including pH, temperature, concentration, and the presence of oxygen or other chemical species. Understanding these factors is critical for its effective application in research and industrial processes. This document provides a detailed overview of the stability and decomposition pathways of the dithionite ion, drawing from extensive studies on its sodium salt.

Chemical Profile and General Stability

This compound is a colorless to slightly yellow liquid with a strong sulfurous odor.[1][2][3] It is a water-reactive and spontaneously combustible material that may ignite on contact with moist air.[1][2][3][4][5] In the solid state, anhydrous dithionite salts are relatively stable but will decompose upon heating. In the presence of air, decomposition of anhydrous sodium dithionite to sodium sulfate and sulfur dioxide occurs above 90°C.[6] In the absence of air, it decomposes rapidly above 150°C to sodium sulfite, sodium thiosulfate, sulfur dioxide, and trace amounts of sulfur.[6][7]

Aqueous solutions of dithionite are intrinsically unstable and cannot be stored for long periods.[6] The decomposition is accelerated by increased acidity, higher temperatures, and higher concentrations of the dithionite ion.[7][8][9]

Factors Influencing Dithionite Stability in Aqueous Solution

Effect of pH

The pH of the solution is a critical determinant of dithionite stability.[8][9][10]

-

Acidic Conditions (pH < 7): Dithionite decomposes rapidly in acidic solutions.[7][8][9] Below pH 4.8, there is no induction period for decomposition.[11] The decomposition is accelerated by the presence of protons.

-

Neutral Conditions (pH ≈ 7): At neutral pH, the decomposition is slower than in acidic conditions but still significant. The half-life of dithionite in near-neutral solutions can be on the order of days.[12]

-

Alkaline Conditions (pH > 7): Alkaline conditions generally favor dithionite stability.[7][8] The stability is significantly enhanced in the pH range of 11.5 to 13.[8] However, at very high alkalinity (pH 14), the stability decreases again due to a different decomposition mechanism.[8]

Effect of Temperature

Increasing temperature significantly accelerates the decomposition of dithionite in aqueous solutions.[7][8] Even in stabilized alkaline solutions, higher temperatures lead to a more rapid loss of dithionite. For instance, in one study, increasing the temperature from 80°C to 120°C dramatically increased the rate of decomposition at various pH levels.[8]

Effect of Concentration

Higher concentrations of dithionite can lead to a faster rate of decomposition, particularly in highly alkaline solutions (pH 14).[8] At a pH of 9, the concentration of dithionite was found to have no influence on the rate of degradation.[8] The decomposition kinetics in aqueous solution under anaerobic conditions have been described as second-order with respect to the dithionite concentration.[7]

Effect of Oxygen

Dithionite is highly sensitive to oxygen. In the presence of air, it is rapidly oxidized.[10] Therefore, for applications requiring the reducing power of dithionite, it is essential to work under anaerobic or oxygen-free conditions.

Decomposition Pathways

The decomposition of the dithionite ion can proceed through several pathways, yielding a variety of sulfur-containing species. The predominant pathway is highly dependent on the reaction conditions.

Anaerobic Decomposition in Neutral to a Moderately Alkaline Solution

Under anaerobic conditions in neutral to moderately alkaline solutions, the primary decomposition reaction involves disproportionation to thiosulfate (S₂O₃²⁻) and bisulfite (HSO₃⁻).[1][4][7]

2S₂O₄²⁻ + H₂O → 2HSO₃⁻ + S₂O₃²⁻ [6][10]

dot

Caption: Anaerobic decomposition of dithionite.

Decomposition in Highly Alkaline Solution (pH 14)

At a pH of 14, the decomposition product shifts from thiosulfate to primarily sulfite (SO₃²⁻).[8]

dot

Caption: Decomposition at high alkalinity.

Quantitative Stability Data

The following tables summarize quantitative data on the stability of sodium dithionite from the literature. This data provides a strong indication of how this compound would behave under similar conditions.

Table 1: Effect of pH and Temperature on the Stability of 0.4 M Sodium Dithionite Solution

| pH | Temperature (°C) | Time (min) | Remaining Dithionite (%) |

| 9.0 | 80 | 60 | < 20 |

| 11.5 | 80 | 60 | ~95 |

| 11.5 | 120 | 60 | ~70 |

| 12.5 | 80 | 60 | ~100 |

| 12.5 | 120 | 60 | ~80 |

| 13.0 | 120 | 60 | ~90 |

| 14.0 | 80 | 60 | < 40 |

| 14.0 | 120 | 20 | < 10 |

| Data adapted from a study on the thermal and alkali stability of sodium dithionite.[8] |

Table 2: Activation Energies for Sodium Dithionite Decomposition

| Condition | Apparent Activation Energy (Ea) (kJ/mol) |

| pH 9 | 40 ± 5 |

| pH 14 | 55 ± 10 |

| Alkaline Aqueous Solution | 26.5 kcal/g-molecule (~111 kJ/mol) |

| Data from various studies on sodium dithionite decomposition.[8][13] |

Experimental Protocols for Stability Analysis

Iodometric Titration for Dithionite, Bisulfite, and Thiosulfate

This method allows for the quantitative determination of dithionite and its primary decomposition products in the same solution.[10][14]

Principle: The method relies on three separate iodometric titrations with specific sample pretreatments to differentiate the analytes. All three species (dithionite, bisulfite, and thiosulfate) react with iodine.

-

Titer A (Dithionite + Bisulfite + Thiosulfate): An aliquot of the sample is added directly to an excess of standard iodine solution, and the remaining iodine is back-titrated with a standard thiosulfate solution.

-

Titer B (Bisulfite + Thiosulfate): An aliquot of the sample is treated with formaldehyde, which reacts with dithionite to form products that do not react with iodine. The solution is then titrated with standard iodine.

-

Titer C (Thiosulfate): An aliquot of the sample is treated to remove dithionite and bisulfite, and the remaining thiosulfate is then titrated with iodine.

The concentrations of the three components can be calculated from the results of these three titrations.

dot

Caption: Iodometric titration workflow.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This in-situ analytical technique is ideal for studying the decomposition of dithionite under anaerobic conditions as it avoids errors associated with sample removal and transfer.[7][8]

Principle: The ATR-FTIR spectrometer measures the infrared spectrum of the solution in real-time. The characteristic absorption bands of the dithionite ion and its decomposition products (e.g., thiosulfate and sulfite) can be monitored over time to determine the rate of decomposition under various conditions (temperature, pH, concentration).[8]

Experimental Setup:

-

A solution of known dithionite concentration is prepared under anaerobic conditions.

-

The solution is placed in a sealed cell equipped with an ATR crystal.

-

The cell is maintained at a constant temperature.

-

FTIR spectra are recorded at regular intervals.

-

The change in the intensity of the characteristic absorption peaks is used to quantify the concentration of each species over time.

Conclusion

The stability of this compound is fundamentally governed by the chemistry of the dithionite ion. It is a powerful but unstable reducing agent, with its decomposition being highly sensitive to pH, temperature, and the presence of oxygen. For practical applications, particularly in aqueous media, it is crucial to maintain alkaline conditions (ideally pH 11.5-13) and low temperatures to minimize decomposition. All handling and use should be performed under anaerobic conditions to prevent rapid oxidative degradation. The analytical methods outlined provide robust means to monitor its stability and the formation of decomposition products, enabling better control and optimization of processes involving this reactive chemical. Further research specifically on this compound would be beneficial to elucidate any subtle differences in its stability profile compared to the more extensively studied sodium salt.

References

- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. This compound | CaS2O4 | CID 9793941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. echemi.com [echemi.com]

- 6. Sodium dithionite - Wikipedia [en.wikipedia.org]

- 7. diva-portal.org [diva-portal.org]

- 8. Thermal and alkali stability of sodium dithionite studied using ATR-FTIR spectroscopy :: BioResources [bioresources.cnr.ncsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. zarmesh.com [zarmesh.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Redox Potential of the Dithionite Anion for Researchers, Scientists, and Drug Development Professionals

Introduction

The dithionite anion (S₂O₄²⁻), commonly available as sodium dithionite (Na₂S₂O₄), is a potent reducing agent widely utilized in a variety of scientific and industrial applications. Its strong reducing power and ability to lower the redox potential of aqueous solutions make it an invaluable tool in biochemistry, enzymology, and drug development for studying redox-sensitive systems, removing oxygen, and initiating specific chemical reductions. This technical guide provides an in-depth exploration of the core principles governing the redox potential of the dithionite anion, detailed experimental protocols for its characterization, and a discussion of its application in biological systems.

Core Concepts of Dithionite Redox Chemistry

The reducing power of dithionite stems from its ability to donate electrons. In aqueous solutions, the dithionite anion is in equilibrium with the sulfur dioxide radical anion (SO₂•⁻), which is considered the primary reducing species.[1][2] This equilibrium is a critical factor influencing the overall redox potential of a dithionite solution.

The principal redox reaction for dithionite at a neutral pH involves its oxidation to bisulfite (HSO₃⁻):

S₂O₄²⁻ + 2H₂O → 2HSO₃⁻ + 2H⁺ + 2e⁻[2]

The standard redox potential (E°') of the dithionite/bisulfite couple at pH 7 and 25°C is approximately -0.66 V versus the Standard Hydrogen Electrode (SHE).[3] This highly negative potential underscores its capability as a strong reducing agent.

Factors Influencing Redox Potential

The effective redox potential of a dithionite solution is not static and is significantly influenced by several factors:

-

pH: The redox potential of dithionite is highly dependent on the pH of the solution. As the pH increases, the potential becomes more negative (i.e., more reducing). Above pH 6.9, the change in potential is approximately -118.4 mV per pH unit, while below this pH, the dependence is -59.2 mV per pH unit.[2] This is due to the involvement of protons in the redox half-reaction.

-

Concentration: The concentration of the SO₂•⁻ radical is inversely proportional to the dithionite concentration.[2] Consequently, as the concentration of dithionite decreases, the redox potential becomes more negative.[2]

-

Temperature: The redox potential of dithionite also varies with temperature, with an approximate change of -1.6 mV for every degree Celsius increase.[3]

Quantitative Data on Dithionite Redox Potential

The following tables summarize the key quantitative data related to the redox potential of the dithionite anion under various conditions.

Table 1: Redox Potential of Dithionite at pH 7 and 25°C as a Function of Concentration

| Dithionite Concentration | Redox Potential (mV vs. SHE) |

| 1 M | -386[2] |

| 100 mM | -415[2] |

| 1 mM | -467[2] |

| 1 µM | -560[2] |

Table 2: pH Dependence of the Redox Potential of Dithionite

| pH | Redox Potential Dependence | Reference |

| < 6.9 | -59.2 mV/pH unit | [2] |

| > 6.9 | -118.4 mV/pH unit | [2] |

Dithionite Decomposition and Stability

Aqueous solutions of dithionite are inherently unstable and undergo decomposition, which can impact its efficacy as a reducing agent. The primary decomposition reaction in the absence of oxygen is a disproportionation to thiosulfate (S₂O₃²⁻) and bisulfite (HSO₃⁻):

2S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2HSO₃⁻[4]

The rate of decomposition is accelerated by increased temperature, acidic conditions, and higher dithionite concentrations.[5] In the presence of oxygen, dithionite is rapidly oxidized, further complicating its use in aerobic environments.

Experimental Protocols for Characterizing Dithionite's Redox Properties

Accurate determination of the redox potential and concentration of dithionite solutions is crucial for reproducible experimental outcomes. The following are detailed methodologies for key experiments.

Spectrophotometric Determination of Dithionite Concentration

A rapid and quantitative method for determining dithionite concentration involves the reduction of Naphthol Yellow S.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of Naphthol Yellow S.

-

Prepare an ammonia-containing buffer solution.

-

-

Sample Preparation:

-

Prepare a fresh solution of sodium dithionite in deoxygenated water.

-

-

Reaction:

-

In a cuvette, mix a known volume of the dithionite solution with the Naphthol Yellow S solution and the ammonia buffer.

-

-

Measurement:

-

Measure the absorbance of the resulting solution at 502 nm using a spectrophotometer. The absorbance is proportional to the initial dithionite concentration.

-

-

Calibration:

-

Generate a standard curve using known concentrations of sodium dithionite to accurately determine the concentration of the unknown sample.[6]

-

This method is effective for dithionite concentrations in the range of 16.7 to 133.1 mg/L.[6]

Cyclic Voltammetry for Redox Potential Measurement

Cyclic voltammetry (CV) is a powerful electrochemical technique to study the redox behavior of dithionite.

Protocol:

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

-

Solution Preparation:

-

Prepare an electrolyte solution (e.g., 0.1 M buffer at the desired pH) and deoxygenate it by purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.

-

Prepare a stock solution of sodium dithionite in the deoxygenated electrolyte. It is crucial to use freshly prepared solutions due to the instability of dithionite.

-

-

Cyclic Voltammetry Measurement:

-

Introduce the deoxygenated electrolyte into the electrochemical cell.

-

Add a known concentration of a redox mediator (e.g., methyl viologen or a cobaltocenium derivative) to the cell.[7]

-

Record a cyclic voltammogram of the mediator alone.

-

Add a known concentration of the dithionite solution to the cell and record the cyclic voltammogram. The interaction between dithionite and the mediator will result in a catalytic current, from which the redox potential can be inferred.[7]

-

-

Data Analysis:

-

Analyze the changes in the voltammetric waves to determine the redox potential of the dithionite. It is important to be aware that dithionite decomposition products, such as sulfite, can also give rise to catalytic currents and may interfere with the measurement.[7]

-

EPR Spectroscopy for Detection of the SO₂•⁻ Radical

Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the direct detection of the paramagnetic SO₂•⁻ radical, the active reducing species of dithionite.

Protocol:

-

Sample Preparation:

-

Prepare a fresh solution of sodium dithionite in an appropriate deoxygenated solvent (e.g., water or a buffered solution). For measurements at low temperatures, a cryoprotectant such as glycerol may be added.

-

-

EPR Tube Loading:

-

Under an inert atmosphere, transfer the dithionite solution into a quartz EPR tube.

-

Flash-freeze the sample in liquid nitrogen to trap the radicals if performing low-temperature measurements.

-

-

EPR Measurement:

-

Place the EPR tube in the spectrometer's resonant cavity.

-

Acquire the EPR spectrum at the desired temperature (e.g., room temperature or 77 K). The SO₂•⁻ radical will exhibit a characteristic EPR signal.

-

-

Data Analysis:

Dithionite in Biological Systems: A Tool for Redox Manipulation

Dithionite is not a physiological signaling molecule involved in drug metabolism pathways. Instead, it serves as a powerful, non-physiological reductant to manipulate the redox state of biological molecules, particularly enzymes, in vitro.

Interaction with [FeFe] Hydrogenase

A notable example of dithionite's interaction with a biological system is its effect on [FeFe] hydrogenases. The use of dithionite as a reductant in studies of these enzymes can lead to the formation of a "dithionite-inhibited" state. This occurs when sulfur dioxide (SO₂), a decomposition product of dithionite at low pH, binds at or near the [4Fe-4S] cluster of the enzyme's active site.[10][11] This binding event increases the redox potential of the cluster by approximately 60 mV, thereby altering the enzyme's catalytic activity.[10][11] This highlights the importance of considering the potential "non-innocent" effects of dithionite and its decomposition products when interpreting experimental results.

Use in Enzyme Kinetics

Dithionite is frequently used to study the kinetics of redox-active enzymes, such as cytochromes P450.[12] By rapidly reducing the enzyme, the subsequent steps of the catalytic cycle can be monitored.

Visualizations of Dithionite Chemistry and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of dithionite's behavior and its application in experimental settings.

Conclusion

The dithionite anion is a powerful and versatile reducing agent with a highly negative redox potential that is tunable by adjusting pH, concentration, and temperature. Its utility in research, particularly in the study of redox-active proteins and enzymes, is well-established. However, a thorough understanding of its chemistry, including its equilibrium with the active SO₂•⁻ radical and its decomposition pathways, is essential for its effective and reproducible application. The experimental protocols provided in this guide offer a framework for the accurate characterization of dithionite solutions. Researchers and drug development professionals should remain mindful of the potential for dithionite and its byproducts to interact with their systems of interest in a "non-innocent" manner, as exemplified by its effect on [FeFe] hydrogenase. Careful experimental design and data interpretation are paramount when employing this potent reductant.

References

- 1. benchchem.com [benchchem.com]

- 2. bionerdnotes.wordpress.com [bionerdnotes.wordpress.com]

- 3. The redox potential of dithionite and SO-2 from equilibrium reactions with flavodoxins, methyl viologen and hydrogen plus hydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. Titrimetric determination of sodium dithionite with potassium hexacyanoferrate(III) as reagent and methylene blue as indicator | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Electron spin relaxation of SO2− and SO3− radicals in solid Na2S2O4, Na2S2O5, and K2S2O5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Nonphysiological Reductant Sodium Dithionite and [FeFe] Hydrogenase: Influence on the Enzyme Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Nonphysiological Reductant Sodium Dithionite and [FeFe] Hydrogenase: Influence on the Enzyme Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetics of dithionite-dependent reduction of cytochrome P450 3A4: heterogeneity of the enzyme caused by its oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Calcium Dithionite and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium dithionite, also known by its synonym calcium hydrosulfite, is a powerful reducing agent with the chemical formula CaS₂O₄.[1][2][3] It is recognized for its reactivity, particularly its instability in aqueous solutions and upon contact with air. This guide provides a comprehensive overview of the technical aspects of this compound, including its chemical and physical properties, synthesis and analysis protocols, and its applications, particularly in the context of organic synthesis relevant to drug development. Due to the limited availability of in-depth technical data specifically for this compound, this guide leverages the more extensively studied properties of sodium dithionite to infer the behavior of the dithionite anion (S₂O₄²⁻), which is the active reducing species.

Synonyms

The most common synonym for this compound is calcium hydrosulfite .[1][4] Other recognized names include Dithionous acid, calcium salt (1:1).[1]

Chemical and Physical Properties

This compound is typically a colorless or slightly yellow liquid with a strong sulfurous odor.[1][4] It is corrosive to the skin and eyes.[1][4] The following tables summarize the key quantitative data available for dithionite salts.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | CaS₂O₄ | [1][3] |

| Molecular Weight | 168.2 g/mol | [1] |

| Appearance | Colorless or slightly yellow liquid | [1][4] |

| Odor | Strong sulfur odor | [1][4] |

Table 2: Comparative Properties of Dithionite Salts

It is important to note that while the standard redox potential is fundamentally a property of the dithionite anion, the cation can influence stability and solubility, which in turn affects the practical reducing strength.[5]

| Property | Sodium Dithionite (Na₂S₂O₄) | Potassium Dithionite (K₂S₂O₄) | Zinc Dithionite (ZnS₂O₄) | This compound (CaS₂O₄) |

| Molar Mass (anhydrous) | 174.11 g/mol [5] | 206.32 g/mol [5] | 193.52 g/mol [5] | 168.2 g/mol [1] |

| Standard Redox Potential (E°' at pH 7) | -0.66 V vs. SHE[5][6][7] | Expected to be similar to Na₂S₂O₄[5] | Expected to be similar to Na₂S₂O₄[5] | Expected to be similar to Na₂S₂O₄ |

| Solubility in Water | High[5] | Data not readily available | Used in aqueous synthesis[5] | Reacts with water[1][4][8] |

| Stability in Aqueous Solution | Unstable; decomposition is accelerated by heat and exposure to air.[5] | Expected to have similar instability to Na₂S₂O₄[5] | Used as an intermediate in the synthesis of Na₂S₂O₄[5] | Undergoes a self-accelerating hydrolysis reaction.[4][8] |

Experimental Protocols

Synthesis of Dithionite Salts (Adapted for this compound)

Principle of the Formate Process (Adaptation for this compound):

This process utilizes a formate salt as the reducing agent in an aqueous alcohol solution. Sulfur dioxide is introduced along with a base.

Materials:

-

Calcium Formate (Ca(HCOO)₂)

-

Sulfur Dioxide (SO₂)

-

Calcium Hydroxide (Ca(OH)₂)

-

Methanol or Ethanol

-

Water

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Prepare a slurry of calcium formate in an aqueous alcohol (e.g., ethanol/water) mixture in a reaction vessel equipped with a stirrer, gas inlet, and reflux condenser.

-

Heat the slurry to approximately 75-80°C under an inert atmosphere (e.g., nitrogen) with constant stirring.[9]

-

Concurrently, introduce a solution of sulfur dioxide in alcohol and a slurry of calcium hydroxide in water to the reaction vessel. The rates of addition should be carefully controlled to maintain the reaction temperature and pH.[9]

-

After the addition is complete, continue stirring the mixture at the elevated temperature for a period of time (e.g., 2.5 hours) to ensure the reaction goes to completion.[9]

-

The resulting this compound, being sparingly soluble in the alcohol-water mixture, will precipitate out of the solution.

-

Filter the solid product under an inert atmosphere, wash with pre-heated alcohol (e.g., methanol at >60°C), and dry under vacuum.[9]

Note: This is a theoretical adaptation and would require optimization of reaction conditions, including stoichiometry, temperature, and solvent composition.

Quantitative Analysis of Dithionite Concentration by Iodometric Titration

This method allows for the determination of the concentration of active dithionite in a sample.

Principle:

Dithionite is oxidized by iodine in a stoichiometric reaction. The endpoint of the titration is detected using a starch indicator.

Reaction: S₂O₄²⁻ + 2I₂ + 2H₂O → 2HSO₃⁻ + 4I⁻ + 2H⁺[5]

Materials:

-

Standardized iodine (I₂) solution (e.g., 0.1 M)

-

Starch indicator solution

-

Deoxygenated water

-

Sample containing dithionite

Procedure:

-

Prepare a dilute solution of the dithionite sample in deoxygenated water under an inert atmosphere to minimize decomposition.

-

Take a known volume of the dithionite solution and add it to an Erlenmeyer flask.

-

Add a few drops of starch indicator solution.

-

Titrate the dithionite solution with the standardized iodine solution. The endpoint is reached when the solution turns a persistent dark blue-black color.[5]

-

Record the volume of iodine solution used.

-

Repeat the titration at least twice for accuracy.

Calculation:

-

Calculate the moles of iodine that reacted using the volume and molarity of the iodine solution.

-

Based on the stoichiometry of the reaction (1 mole of dithionite reacts with 2 moles of iodine), determine the moles of dithionite in the sample.[5]

-

Calculate the concentration of the dithionite solution.

Reactivity and Stability

The dithionite anion is inherently unstable, particularly in aqueous solutions. Its decomposition is influenced by pH, temperature, and the presence of oxygen.

Decomposition in Aqueous Solution

In aqueous solutions, dithionite decomposes into thiosulfate (S₂O₃²⁻) and bisulfite (HSO₃⁻).[10] This decomposition is accelerated in acidic conditions.[11]

Caption: General decomposition pathway of the dithionite anion in an aqueous solution.

Reactivity with Oxygen

Dithionite reacts with oxygen, which contributes to its instability in air. The reaction produces bisulfate and bisulfite.[10]

As a Reducing Agent

The reducing power of dithionite is attributed to its dissociation into the sulfur dioxide radical anion ([SO₂]⁻) in solution.[10] This radical is a potent reducing agent.

Applications in Organic Synthesis

Sodium dithionite is a versatile and cost-effective reducing agent in organic synthesis, and its reactivity can be extrapolated to this compound for similar applications. A key application is the reduction of nitroarenes to anilines, a fundamental transformation in the synthesis of many pharmaceuticals and other fine chemicals.[12][13]

Reduction of a Nitroarene to an Aniline

The following diagram illustrates the general workflow for the reduction of a nitroaromatic compound using dithionite.

Caption: Experimental workflow for the reduction of a nitroaromatic compound using dithionite.

This reaction is often carried out in a biphasic system with a phase-transfer catalyst to facilitate the reaction between the aqueous dithionite and the organic-soluble nitro compound.[13] This transformation is crucial in the synthesis of various heterocyclic compounds, such as benzimidazoles, which are important scaffolds in drug discovery.[14]

Role in Drug Development

While direct applications of this compound in final drug formulations are not documented, its role as a reducing agent in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is of significant interest. The ability to chemoselectively reduce a nitro group in the presence of other functional groups is a valuable tool for medicinal chemists.[15] The use of dithionite in DNA-compatible reactions for the construction of DNA-encoded libraries further highlights its potential in modern drug discovery processes.[14]

Safety and Handling

This compound is a hazardous substance that requires careful handling.

-

Flammability: It is a flammable material that may ignite on contact with moist air.[1][4]

-

Reactivity with Water: It reacts vigorously and may be explosive on contact with water.[1][4][8] In case of a fire, flooding amounts of water may be used for dithionite salts to stop the reaction, as smothering agents are ineffective.[1]

-

Health Hazards: It is corrosive and can cause severe burns to the skin and eyes. Inhalation of decomposition products, which include sulfur dioxide and hydrogen sulfide, can cause severe injury or death.[1][4][6]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection, should be worn when handling this compound.

Conclusion

This compound, or calcium hydrosulfite, is a potent reducing agent with significant, albeit under-documented, potential in chemical synthesis. While much of the detailed technical data is derived from studies on its sodium counterpart, the fundamental chemistry of the dithionite anion provides a solid basis for its application. For researchers and professionals in drug development, understanding the reactivity, handling, and synthetic utility of dithionites can open avenues for the efficient synthesis of complex molecules. Further research into the specific properties and applications of this compound would be beneficial to fully characterize its potential.

References

- 1. This compound | CaS2O4 | CID 9793941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. benchchem.com [benchchem.com]

- 6. The Nonphysiological Reductant Sodium Dithionite and [FeFe] Hydrogenase: Influence on the Enzyme Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The redox potential of dithionite and SO-2 from equilibrium reactions with flavodoxins, methyl viologen and hydrogen plus hydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Two OTC prep's of dithionite salts. , Hive Chemistry Discourse [chemistry.mdma.ch]

- 10. Sodium dithionite - Wikipedia [en.wikipedia.org]

- 11. diva-portal.org [diva-portal.org]

- 12. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Dithionite Reducing Agents in Organic Synthesis

A Focus on Calcium Dithionite and the Broader Dithionite Class

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithionites are powerful and versatile reducing agents employed in a range of organic transformations. While sodium dithionite (Na₂S₂O₄) is the most extensively documented and utilized salt in this class, other cationic forms, including this compound (CaS₂O₄), are also recognized. These reagents are valued for their strong reducing potential, affordability, and utility in aqueous and semi-aqueous systems.

This document provides a comprehensive overview of the application of dithionite salts as reducing agents in organic synthesis, with a specific focus on the potential use of this compound. Due to a scarcity of literature detailing the specific applications of this compound in organic synthesis, this guide will primarily feature protocols and data established for the more common sodium dithionite. The principles and reaction mechanisms are generally applicable to all dithionite salts, as the dithionite anion (S₂O₄²⁻) is the active reducing species.[1]

Comparative Overview of Dithionite Salts

The choice of the cation (e.g., Na⁺, Ca²⁺) associated with the dithionite anion can influence the salt's physical properties, such as solubility and stability, which in turn can affect its practical application in a given reaction system.

| Property | Sodium Dithionite (Na₂S₂O₄) | This compound (CaS₂O₄) |

| Molar Mass | 174.11 g/mol | 168.19 g/mol |

| Appearance | White to light yellow crystalline solid.[2] | Colorless or slightly yellow colored liquid with a strong sulfur odor.[3][4] |

| Solubility in Water | High.[5] | Reacts with water, undergoing a self-accelerating hydrolysis.[4] |

| Stability | Unstable in aqueous solutions; decomposition is accelerated by heat, acid, and exposure to air.[5][6] | Highly reactive with water and air, potentially leading to spontaneous ignition.[3][4] Undergoes self-accelerating hydrolysis upon contact with water.[4] |

| Primary Applications | Industrial bleaching, vat dyeing, and a common reducing agent in organic synthesis.[5][7] | Primarily used in the pulp and paper industry for bleaching, and in mineral processing.[8] Limited documented use in organic synthesis. |

| Safety Considerations | Oxidizes in air.[2] Solutions are unstable.[5] | Flammable and may ignite on contact with moist air or moisture.[3][4] Reacts violently with oxidizing agents.[3] |

Key Applications in Organic Synthesis

The primary application of dithionite salts in organic synthesis is the reduction of nitro and azo compounds to their corresponding amines and hydrazines, respectively. These transformations are fundamental in the synthesis of pharmaceuticals, dyes, and other fine chemicals.

Reduction of Aromatic Nitro Compounds

The reduction of aromatic nitro groups to primary amines is a cornerstone transformation in organic chemistry. Dithionite offers a metal-free alternative to methods like catalytic hydrogenation or reductions using metals such as iron or tin in acidic media.[5] The reaction is often chemoselective, allowing for the reduction of a nitro group in the presence of other reducible functional groups like ketones, esters, and halogens.

General Reaction:

Ar-NO₂ → Ar-NH₂

Mechanism of Action:

The reduction of nitro compounds by dithionite is believed to proceed via a single-electron transfer (SET) mechanism. In aqueous media, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is considered the active reducing species. The reaction involves the stepwise transfer of electrons from the •SO₂⁻ radical to the nitro group, leading to the formation of nitroso and hydroxylamine intermediates, which are subsequently reduced to the amine.

Reduction of Azo Compounds

Dithionite is also an effective reagent for the reductive cleavage of azo compounds (Ar-N=N-Ar') to form the corresponding amines or hydrazines, depending on the reaction conditions and substrate.[4][9] This reaction is particularly useful in the degradation of azo dyes and in the synthesis of substituted anilines.

General Reaction:

Ar-N=N-Ar' → Ar-NH₂ + Ar'-NH₂

Experimental Protocols

Note: The following protocols are based on the use of sodium dithionite, as this is what is predominantly reported in the literature. These can serve as a starting point for reactions with this compound, but optimization of reaction conditions (e.g., solvent, temperature, stoichiometry) may be necessary.

Protocol 1: General Procedure for the Reduction of an Aromatic Nitro Compound to an Amine